3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate
Description
Properties
CAS No. |
677300-03-7 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) acetate |
InChI |
InChI=1S/C10H18N2O2/c1-6(13)14-10-5-8-3-7(11)4-9(10)12(8)2/h7-10H,3-5,11H2,1-2H3 |
InChI Key |
STBHIZQLVNFHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC(CC1N2C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalyst Optimization
The hydrogenation is performed under elevated pressure (20–50 psi, 137.9–344.8 kPa) and temperature (25–70°C) using a rhodium catalyst supported on carbon (5% Rh/C). A molar ratio of 9:1 ammonia to starting material is critical for achieving high endo-selectivity, with the reaction typically reaching completion within 2–4 hours. For example, hydrogenation of O-methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime at 50°C and 25–50 psi yielded endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in 82% yield after workup.
Workup and Purification
The crude product is suspended in a biphasic mixture of water and dichloromethane, treated with potassium carbonate to free the amine base, and extracted into the organic phase. Solvent evaporation followed by fractional distillation or recrystallization affords the pure amine. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure: NMR (CDCl₃) δ 3.2 (t, 1H), 2.25 (s, 3H), and NMR δ 60.3 (CH₃).
Reduction of α-Aminonitrile Intermediates
An alternative route, detailed in academic research (DORAS DCU, 2013 ), involves the synthesis of 3β-amino-8-methyl-8-azabicyclo[3.2.1]octane-3α-carbonitrile (124) as a key intermediate.
Synthesis of the α-Aminonitrile
The nitrile is prepared via nucleophilic addition of cyanide to a bicyclic imine, generated from 8-methyl-8-azabicyclo[3.2.1]octan-3-one. Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the oxime, which is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield the α-aminonitrile.
LiAlH₄-Mediated Reduction
The nitrile group in compound 124 is reduced to a primary amine using LiAlH₄ in anhydrous tetrahydrofuran (THF). This step proceeds at reflux for 6 hours, yielding 3β-amino-8-methyl-8-azabicyclo[3.2.1]octane-3α-methylamine (122) after aqueous workup. Challenges include competing over-reduction or decomposition, necessitating strict moisture exclusion.
Acetylation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
The final acetylation step to introduce the acetate group is described in EP0042365A1 and US20060058343A1 .
Esterification with Acetyl Chloride
endo-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is reacted with acetyl chloride in the presence of a base (e.g., potassium carbonate) in dichloromethane. The reaction proceeds at ambient temperature, with the base scavenging HCl to drive the reaction to completion.
Workup and Isolation
After quenching excess acetyl chloride, the mixture is extracted with dichloromethane, dried over potassium carbonate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) isolates the acetate ester in >90% purity.
Comparative Analysis of Synthetic Routes
The catalytic hydrogenation route offers superior yield and stereochemical control, making it industrially preferred. However, the nitrile reduction pathway provides access to diverse analogs through variation of the nitrile precursor.
Challenges and Optimization Strategies
Stereochemical Control
Achieving endo-selectivity in the bicyclic amine is critical for biological activity. Excess ammonia (9:1 molar ratio) suppresses racemization during hydrogenation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Observations:
- Substituent Effects: The amino group in the target compound increases basicity (predicted pKa ~14.5 for hydroxyl analogs vs.
- Ring System Variations: The azabicyclo[3.2.1]octane scaffold (vs. 2.2.2 in ) creates distinct spatial orientations, affecting molecular docking and receptor selectivity .
- Pharmacological Diversity: Slaframine’s parasympathomimetic activity contrasts with Anisodamine’s anticholinergic effects, highlighting substituent-driven functional divergence .
Physicochemical and Crystallographic Properties
- Solubility: The amino group enhances water solubility compared to hydroxyl analogs (e.g., 85644-59-3: ~1.19 g/cm³ density) .
- Crystal Packing: Orthorhombic systems (e.g., a = 6.9241 Å, b = 15.5069 Å) suggest stable lattice arrangements, favoring solid-state stability .
Biological Activity
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate, a bicyclic compound with the molecular formula C10H18N2O2, is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This compound belongs to the azabicyclo family and features both an amino group and an acetate ester group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The structure of 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate can be represented as follows:
Molecular Weight: 198.26 g/mol
Key Features:
- Bicyclic framework enhances pharmacological properties.
- Contains functional groups that may interact with neurotransmitter systems.
Biological Activity
Preliminary studies indicate that 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate exhibits significant biological activities, particularly as a potential neuropharmacological agent. The compound's structural similarities to known neurotransmitter modulators suggest possible interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological conditions.
Neuropharmacological Potential
Research has highlighted the following potential activities:
- Monoamine Reuptake Inhibition: Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function .
- Therapeutic Applications: Potential applications include treatment for depression, anxiety disorders, ADHD, and other mood disorders due to its ability to modulate neurotransmitter levels .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the azabicyclo framework:
The exact mechanism by which 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate exerts its effects is still under investigation, but it is hypothesized that:
- The amino group may facilitate binding to neurotransmitter receptors.
- The bicyclic structure may enhance selectivity and potency against specific transporters involved in neurotransmitter reuptake.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Key approaches include:
- Asymmetric 1,3-dipolar cycloaddition : Cyclic azomethine ylides are reacted with dipolarophiles under dual catalytic systems to achieve stereochemical control .
- Tropinone derivative desymmetrization : Achiral tropinone intermediates are modified via regioselective functionalization (e.g., acetylation at the 6-position) followed by amination .
Optimization Strategies : - Use chiral auxiliaries or catalysts to enhance enantiomeric excess (e.g., Rhodium(I)-catalyzed cycloadditions).
- Monitor reaction progress via HPLC or NMR to adjust temperature (e.g., −20°C to room temperature) and solvent polarity (e.g., THF or DCM) for improved yield .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
SAR studies should systematically vary structural parameters:
- Core modifications : Compare bioactivity of the bicyclic scaffold against simpler azabicyclo analogs (e.g., 6- vs. 8-membered rings) .
- Substituent effects : Test derivatives with varying groups at the 3-amino and 6-acetoxy positions (e.g., alkyl vs. aryl substitutions).
- Stereochemical profiling : Assess enantiomers (e.g., (1R,3S,5R,6S) vs. other configurations) using chiral chromatography and correlate with activity .
Experimental Workflow :
Synthesize analogs via parallel combinatorial chemistry.
Screen in receptor-binding assays (e.g., opioid receptor antagonism) and functional assays (e.g., cAMP modulation).
Use multivariate statistical analysis to identify critical structural determinants .
Basic: What spectroscopic and crystallographic techniques are critical for confirming molecular structure and stereochemistry?
Methodological Answer:
-
Single-crystal X-ray diffraction : Determines absolute stereochemistry and ring conformations. For example, orthorhombic crystals (space group P212121) with unit cell parameters:
Parameter Value a 6.9241 Šb 15.5069 Šc 16.1020 ŠV 1728.9 ų Piperidine rings adopt chair conformations, while fused pyrrolidine rings show envelope distortions . -
NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., acetoxy vs. methyl group placement). Key signals:
Advanced: How can enantiomer resolution strategies enhance the compound’s biological activity profile?
Methodological Answer:
- Chiral Resolution : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .
Biological Impact : - The (1R,3S,5R,6S) enantiomer may exhibit higher receptor affinity. For example, (+)-enantiomers of analogous azabicyclo compounds showed 10-fold greater analgesic activity than (−)-forms .
Basic: What safety protocols are essential for handling 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
- First Aid :
- Storage : Keep in airtight containers at −20°C under inert gas (e.g., Argon) to prevent hydrolysis .
Advanced: What in vitro/in vivo models are suitable for studying pharmacokinetics and metabolic stability?
Methodological Answer:
- In Vitro :
- In Vivo :
Basic: How do pH and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Stability :
- Temperature Effects :
Advanced: What computational approaches predict target interactions and mechanisms of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
